Acetic acid--3-methyloxan-3-ol (1/1)
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Overview
Description
Acetic acid;3-methyloxan-3-ol is an organic compound that combines the properties of acetic acid and a cyclic ether, 3-methyloxan-3-ol Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 3-methyloxan-3-ol, on the other hand, is a cyclic ether with a hydroxyl group attached to the third carbon of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyloxan-3-ol can be achieved through several methods. One common approach involves the reaction of acetic acid with 3-methyloxan-3-ol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
CH3COOH+C5H10O2→CH3COO-C5H9OH+H2O
Industrial Production Methods
Industrial production of acetic acid;3-methyloxan-3-ol often involves the carbonylation of methanol, known as the Monsanto process. This process uses a rhodium or iridium catalyst and iodine as a promoter. The reaction conditions typically include high pressure and temperature to achieve optimal yields. The overall reaction can be summarized as:
CH3OH+CO→CH3COOH
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 3-methyloxan-3-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetic acid;3-methyloxan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-methyloxan-3-ol involves its interaction with various molecular targets. The hydroxyl group in 3-methyloxan-3-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxyl group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can modulate enzymatic activities and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanol: A simple alcohol with similar hydroxyl group properties.
Propionic Acid: A carboxylic acid with a similar structure to acetic acid.
Tetrahydrofuran (THF): A cyclic ether similar to 3-methyloxan-3-ol.
Uniqueness
Acetic acid;3-methyloxan-3-ol is unique due to its combination of a carboxyl group and a cyclic ether with a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various applications.
Properties
CAS No. |
80114-11-0 |
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Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;3-methyloxan-3-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(7)3-2-4-8-5-6;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
NHUWRYPZNCJYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CCCOC1)O |
Origin of Product |
United States |
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